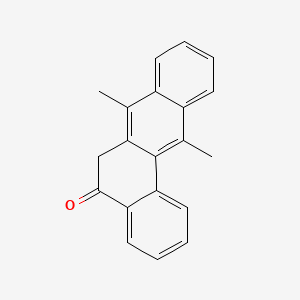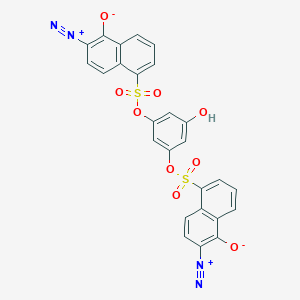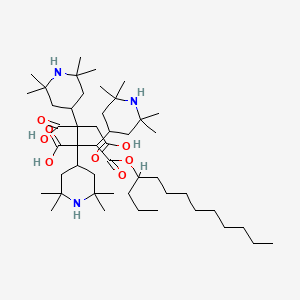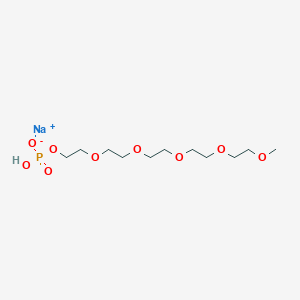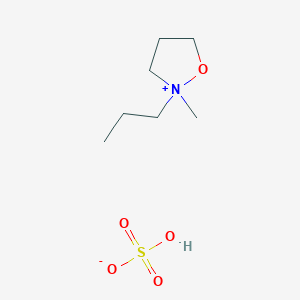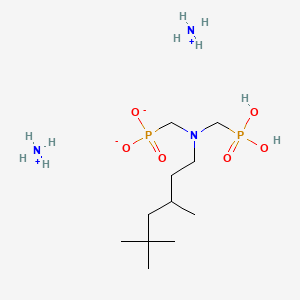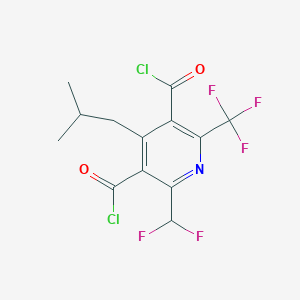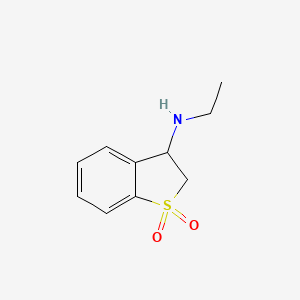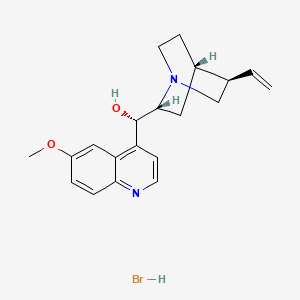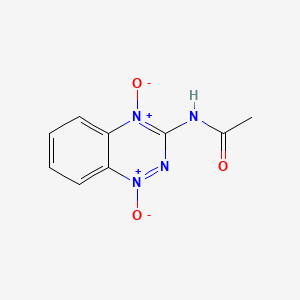
N,N,N',N'-Tetramethyl-N,N'-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and water treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies related to cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in water treatment processes to control microbial growth.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Employed in various industrial applications for its surfactant properties.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide is unique due to its specific structure, which imparts distinct physicochemical properties. Its longer alkyl chains and phenyl groups contribute to its enhanced lipophilicity and membrane-disrupting capabilities compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
143171-91-9 |
|---|---|
Molekularformel |
C40H74Br4N4 |
Molekulargewicht |
930.7 g/mol |
IUPAC-Name |
3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-[6-[3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-dimethylazaniumyl]hexyl]-dimethylazanium;tetrabromide |
InChI |
InChI=1S/C40H74N4.4BrH/c1-41(2,35-23-37-43(5,6)33-21-17-29-39-25-13-11-14-26-39)31-19-9-10-20-32-42(3,4)36-24-38-44(7,8)34-22-18-30-40-27-15-12-16-28-40;;;;/h11-16,25-28H,9-10,17-24,29-38H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
FKTIFANOIIVGQJ-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCC1=CC=CC=C1)CCC[N+](C)(C)CCCCC2=CC=CC=C2.[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


